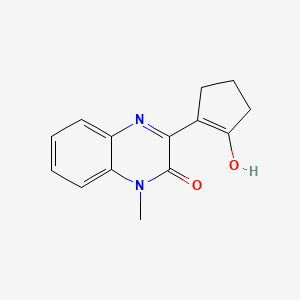![molecular formula C12H15F5Si B14412120 Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane CAS No. 84442-88-6](/img/structure/B14412120.png)
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane is a chemical compound with the molecular formula C10H11F5Si It is known for its unique structure, which includes a pentafluorophenyl group attached to an ethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane typically involves the reaction of pentafluorobenzene with an appropriate silane precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with pentafluorobenzene to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques is essential to obtain the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents to prevent hydrolysis.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. These reactions may require the presence of a catalyst or a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound can be used as a probe or labeling agent to study biological processes and interactions.
Industry: In industrial applications, this compound can be used as a precursor for the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric properties of the pentafluorophenyl group and the ethylsilane moiety. These properties can affect the compound’s interactions with other molecules and its behavior under different reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane can be compared with other similar compounds, such as:
Dimethyl[2-(pentafluorophenyl)ethyl]silane: This compound lacks the ethyl group, which can affect its reactivity and applications.
Chloro-dimethyl[2-(pentafluorophenyl)ethyl]silane: The presence of a chloro group can significantly alter the compound’s chemical properties and reactivity.
Dimethyl[2-(methyl(phenyl)silyl)ethyl]silane: The substitution of the pentafluorophenyl group with a phenyl group can lead to different chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
84442-88-6 |
|---|---|
Molekularformel |
C12H15F5Si |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
ethyl-dimethyl-[2-(2,3,4,5,6-pentafluorophenyl)ethyl]silane |
InChI |
InChI=1S/C12H15F5Si/c1-4-18(2,3)6-5-7-8(13)10(15)12(17)11(16)9(7)14/h4-6H2,1-3H3 |
InChI-Schlüssel |
QCFGZAHGPBXCEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)CCC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


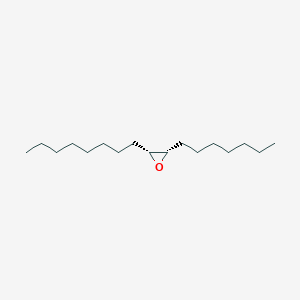
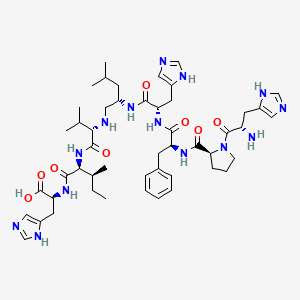

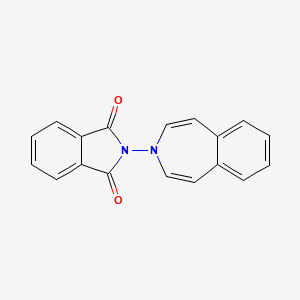
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)

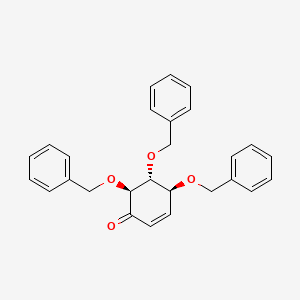
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
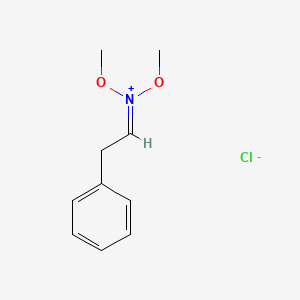
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
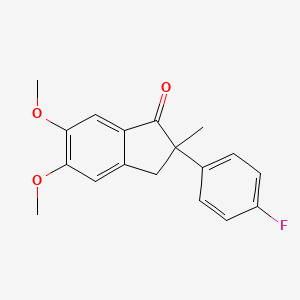
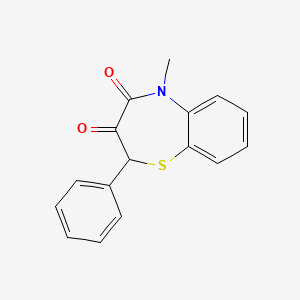
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)
